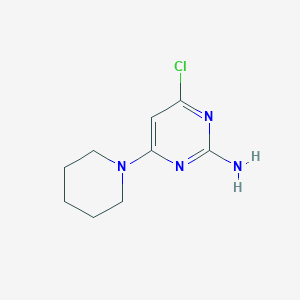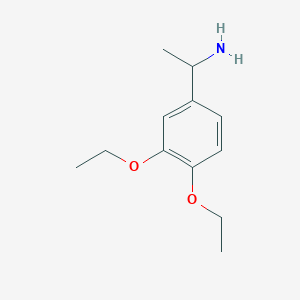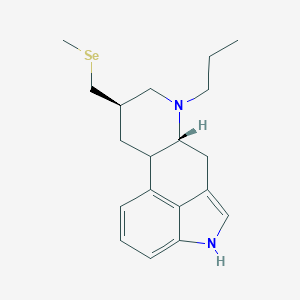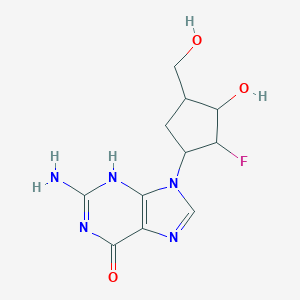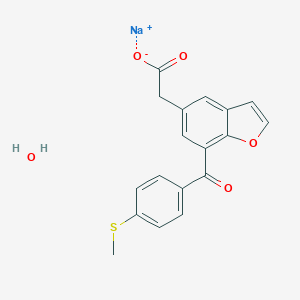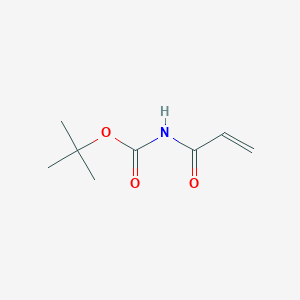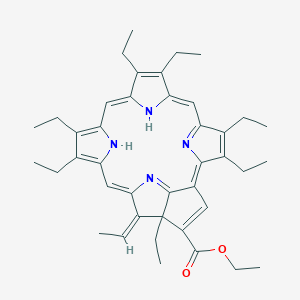
NT1 Purpurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NT1 Purpurin is a natural pigment obtained from the fruiting bodies of the mushroom Paxillus atrotomentosus. It has attracted the attention of scientists due to its potential applications in various fields, including biotechnology, medicine, and food industry. The pigment has shown promising results in scientific research, and its unique properties make it a valuable compound for further investigation.
Wirkmechanismus
The mechanism of action of NT1 Purpurin is not fully understood. However, studies have suggested that it exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that NT1 Purpurin has a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. It has also been shown to have anticancer properties, and its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NT1 Purpurin is that it is a natural compound, which makes it a safer alternative to synthetic compounds. It is also relatively easy to extract and purify, which makes it a cost-effective option. However, one of the limitations of NT1 Purpurin is its low yield, which makes it difficult to obtain large quantities of the compound for experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on NT1 Purpurin. One area of interest is its potential applications in the food industry as a natural food colorant. Another area of interest is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, efforts should be made to optimize the extraction and purification methods to increase the yield and purity of the compound.
Synthesemethoden
NT1 Purpurin is obtained through a simple extraction process from the mushroom fruiting bodies. The pigment is extracted using a mixture of solvents, and the crude extract is then purified using various chromatographic techniques. The yield of the pigment is relatively low, and efforts are being made to optimize the extraction and purification methods to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
NT1 Purpurin has been extensively studied for its potential applications in various scientific fields. In biotechnology, it has been used as a natural dye for staining proteins and nucleic acids in gel electrophoresis. In medicine, it has shown promising results as an antioxidant and anti-inflammatory agent. It has also been investigated for its potential anticancer properties. In the food industry, it has been used as a natural food colorant.
Eigenschaften
CAS-Nummer |
107634-78-6 |
|---|---|
Produktname |
NT1 Purpurin |
Molekularformel |
C41H50N4O2 |
Molekulargewicht |
630.9 g/mol |
IUPAC-Name |
ethyl (26Z)-5,11,12,16,17,21,22-heptaethyl-26-ethylidene-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,6,8,10,12,14,16,18,20(23),21-undecaene-4-carboxylate |
InChI |
InChI=1S/C41H50N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h16,19-22,42-43H,10-15,17-18H2,1-9H3/b30-16+,32-20?,33-20?,34-21?,35-22?,36-21?,37-22?,38-29? |
InChI-Schlüssel |
JYWCFWULTDBGGN-LCGSHCTISA-N |
Isomerische SMILES |
CCC1=C(C2=CC3=NC(=C4C=C(C\5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)/C5=C\C)CC)C(=O)OCC)C(=C3CC)CC)CC |
SMILES |
CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |
Synonyme |
NT-1 purpurin NT1 purpurin purpurin NT 1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



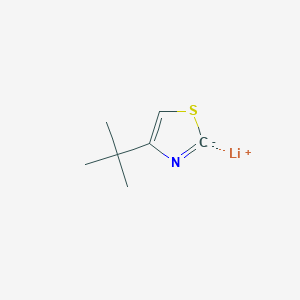
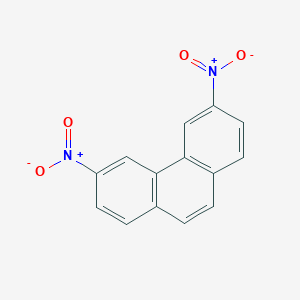
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
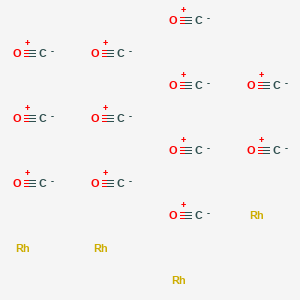
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
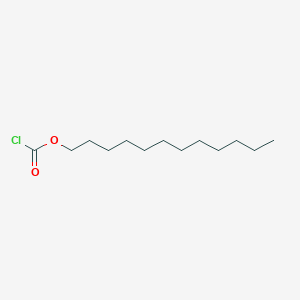
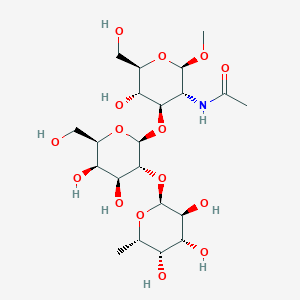
![Isopropanol, [2-14C]](/img/structure/B33646.png)
